molecular formula C20H18N2O4 B13553839 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

Cat. No.: B13553839
M. Wt: 350.4 g/mol
InChI Key: AAASXZAXZUSKMT-UHFFFAOYSA-N
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Description

2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid typically involves the protection of amino acids with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process and can be removed under mild basic conditions, such as treatment with piperidine. This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyanoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
  • (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)met}

Uniqueness

2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is unique due to its specific combination of the Fmoc protecting group and the cyanoethyl group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C20H18N2O4/c21-10-5-11-22(12-19(23)24)20(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,11-13H2,(H,23,24)

InChI Key

AAASXZAXZUSKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC#N)CC(=O)O

Origin of Product

United States

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